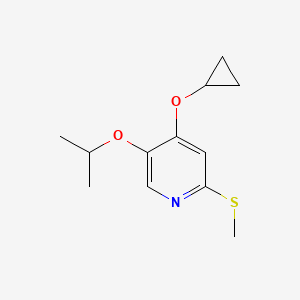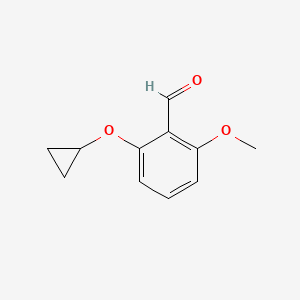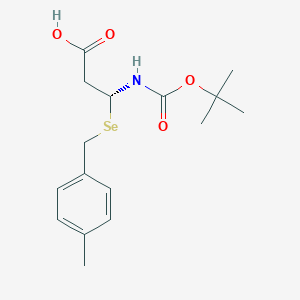![molecular formula C21H25N3O6S B14813939 N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B14813939.png)
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as phenoxy, acetyl, hydrazino, carbonothioyl, and trimethoxybenzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions to form 3,5-dimethylphenoxyacetic acid.
Hydrazide formation: The phenoxyacetic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide and an appropriate base to form the thiosemicarbazide intermediate.
Coupling with trimethoxybenzoyl chloride: Finally, the thiosemicarbazide intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulating signaling pathways: Interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,5-dinitrobenzamide: Differing in the position and type of substituents on the benzamide ring.
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)cyclopropanecarboxamide: Featuring a cyclopropane ring instead of the trimethoxybenzamide moiety.
Properties
Molecular Formula |
C21H25N3O6S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[[[2-(3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H25N3O6S/c1-12-6-13(2)8-15(7-12)30-11-18(25)23-24-21(31)22-20(26)14-9-16(27-3)19(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3,(H,23,25)(H2,22,24,26,31) |
InChI Key |
OVUVREUALHPSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


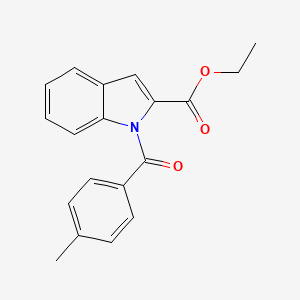
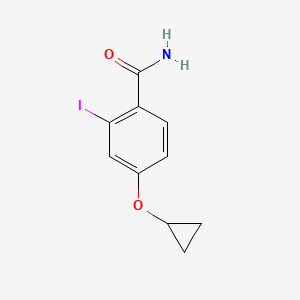
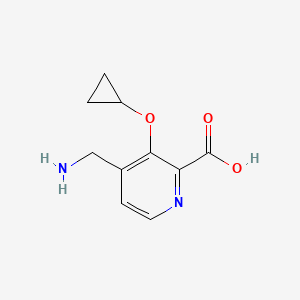
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14813885.png)
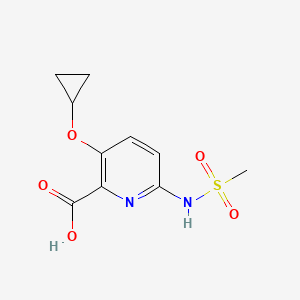
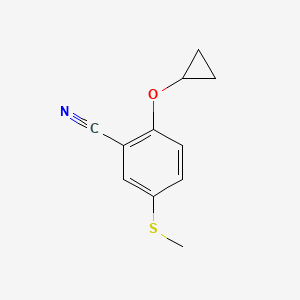
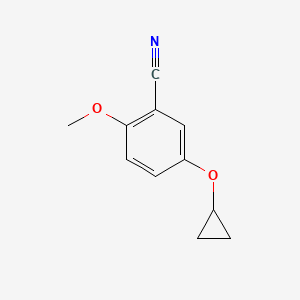
![N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14813902.png)
